molecular formula C8H9NO4 B7722238 ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7722238
M. Wt: 183.16 g/mol
InChI Key: QDHHLXABEXNRJX-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a hydroxy group at the 6-position, a keto group at the 4-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-hydroxy-4-oxo-1H-pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a hydroxy group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Conversion to 6-oxo-4-oxo-1H-pyridine-3-carboxylate.

    Reduction: Formation of 6-hydroxy-4-hydroxy-1H-pyridine-3-carboxylate.

    Substitution: Formation of amides or alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate can be compared with other pyridine derivatives such as:

    Ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate: Differing in the position of the hydroxy and keto groups.

    Mthis compound: Differing in the ester group.

    6-Hydroxy-4-oxo-1H-pyridine-3-carboxylic acid: Lacking the ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHLXABEXNRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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